
Isoprocarb
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoprocarb can be synthesized through the reaction of 2-isopropylphenol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired carbamate ester . The process involves the following steps:
Preparation of 2-isopropylphenol: This compound is synthesized from cumene via oxidation and subsequent acid-catalyzed rearrangement.
Reaction with methyl isocyanate: 2-isopropylphenol is reacted with methyl isocyanate in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same basic chemical reactions but optimized for efficiency and yield. The process includes:
Raw Material Preparation: Ensuring high purity of 2-isopropylphenol and methyl isocyanate.
Reaction Optimization: Using catalysts and controlled reaction conditions to maximize yield.
Purification: Removing impurities through distillation or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Hydrolysis
Hydrolysis is a significant degradation pathway for isoprocarb in aqueous environments . The kinetics of this compound hydrolysis have been studied using UV spectrophotometry to understand its degradation mechanism in water .
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The degradation of this compound may result in the inhibition of acetylcholinesterase, a vital enzyme .
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This compound hydrolysis is more reactive in alkaline solutions .
1.1. Factors Affecting Hydrolysis Rate
Several factors influence the rate of this compound hydrolysis, including pH, ionic strength, and temperature .
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Ionic Strength : Increasing ionic strength accelerates the hydrolysis reaction . The relationship between the reaction rate and changes in ionic strength was determined by plotting log kobs against µ, which gave a linear graph with a slope of 1.18 (R2 = 0.992), showing a positive salt effect on this compound degradation .
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Temperature : Higher temperatures increase the hydrolysis rate .
1.2. Kinetic Study Data
The rate constants of pseudo-first-order this compound hydrolysis were determined under various conditions :
Table 1: Rate constants kobs of pseudo first-order of this compound hydrolysis reaction versus µ at T = 25°C and at pH = 10.94 .
Ionic strength µ | 1 | 0.8 | 0.6 | 0.4 | 0.2 |
---|---|---|---|---|---|
kobs 102 (min-1) | 2.69 | 2.07 | 1.41 | 0.91 | 0.61 |
log kobs | -1.57 | -1.68 | -1.85 | -2.04 | -2.21 |
Table 2: Effect of the concentration of bicarbonate buffer solution at pH = 10.94 on the rate constant kobs of this compound hydrolysis reaction at T = 25°C and µ = 1.00 .
$$HCO3 -] 102 mol L-1 | 1 | 0.8 | 0.6 | 0.4 | 0.25 |
---|---|---|---|---|---|
kobs 102 min-1 | 2.690 | 2.680 | 2.685 | 2.676 | 2.678 |
1.3. Hydrolytic Degradation Mechanism
Based on kinetic results, an E1cB hydrolytic degradation mechanism has been proposed for this compound .
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A positive activation entropy (ΔS≠ = +21.78 J mol-1 K-1) and the absence of basic general catalysis indicate an E1cB mechanism involving unimolecular collapse of the this compound via a methylisocyanate intermediate, which is converted to 2-isopropylphenol and methylamine .
Environmental Degradation
This compound degrades in the environment with a DT50 (time for 50% dissipation) of 3-20 days in paddy fields .
Toxicity and Metabolism
This compound is a toxic compound, with toxicity studies including:
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Zebrafish embryos: this compound can induce developmental toxicity, causing developmental defects in the hindbrain and inhibiting motor ability . It inhibits genes involved in neurodevelopment signaling pathways and induces oxidative stress, leading to apoptosis .
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Apoptotic Cell Death : this compound induces apoptotic cell death in developing zebrafish embryos, with increased cell breakdown observed in the brain, eyes, and caudal area .
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Vascular Development : Exposure to this compound disrupts vascular growth in zebrafish larvae .
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Metabolite Formation : In coffee beans, this compound concentrations decrease over storage time, especially under unsterilized conditions . this compound is more toxic than o-cumenol .
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Acetylcholinesterase Inhibition : this compound acts as an acetylcholinesterase inhibitor .
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Resistance Development : The increased carboxylesterase activity contributes to this compound resistance .
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Harmful if Swallowed : this compound is harmful if swallowed .
Scientific Research Applications
Agricultural Applications
Isoprocarb is primarily utilized in agricultural settings for its efficacy in pest management. It targets a range of pests that affect crops, particularly in rice cultivation. The compound's mode of action involves inhibiting acetylcholinesterase, an enzyme crucial for nerve function in insects.
Efficacy Against Pests
- Target Pests : Rice planthoppers, aphids, and other agricultural pests.
- Application Method : Foliar sprays and soil treatments.
Residue Analysis
Recent studies have highlighted the importance of monitoring this compound residues in food products to ensure safety for consumers. For instance, a study using the QuEChERS method combined with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ) demonstrated effective recovery rates of this compound from contaminated samples.
Analytical Parameter | Recovery (%) | Repeatability (RSD %) |
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0.001 mg/kg | 92.4 | 10.6 |
0.01 mg/kg | 87.3 | 3.1 |
0.05 mg/kg | 85.6 | 5.2 |
This data indicates that this compound can be reliably detected and quantified in agricultural products, which is crucial for regulatory compliance and consumer safety .
Environmental Impact Studies
The ecological implications of this compound use have been extensively studied, particularly its effects on non-target organisms.
Toxicological Studies
Research has shown that exposure to this compound can induce developmental toxicity in aquatic organisms such as zebrafish embryos. Key findings include:
- Developmental Abnormalities : Exposure to concentrations as low as 29 mg/L resulted in significant morphological defects, including edema and growth retardation .
- Cellular Damage : Apoptotic cell death was observed in zebrafish larvae exposed to this compound, indicating potential risks to aquatic ecosystems .
Concentration (mg/L) | Body Length Reduction (%) | Edema Generation (%) |
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29 | 10 | 170 |
58 | 20 | 220 |
These findings underscore the need for careful management of this compound application to mitigate its environmental impact.
Metabolic Studies
This compound's metabolic pathways have been investigated to understand its toxicity mechanisms better.
Hepatotoxicity Research
Studies indicate that this compound can induce hepatotoxicity in poultry, with specific cytochrome P450 enzymes playing a role in its metabolic activation .
- Reactive Metabolites : this compound was found to form reactive metabolites that contribute to cytotoxic effects in liver cells.
- Inhibition Studies : The use of enzyme inhibitors demonstrated a correlation between metabolic activation and cytotoxicity, highlighting potential risks associated with exposure .
Analytical Chemistry Applications
This compound's chemical properties make it a subject of interest in analytical chemistry.
Pyrolysis Studies
Research on the thermal decomposition of this compound has revealed the formation of various pyrolysis products, including monoaromatic and polycyclic aromatic hydrocarbons . Understanding these products is essential for assessing the environmental fate of this compound when subjected to high temperatures.
Mechanism of Action
Isoprocarb exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system . By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission and ultimately resulting in paralysis and death of the insect . The molecular target of this compound is the active site of acetylcholinesterase, where it binds and prevents the breakdown of acetylcholine .
Comparison with Similar Compounds
Isoprocarb belongs to the carbamate class of insecticides, which also includes compounds such as carbaryl, aldicarb, and methomyl . Compared to these compounds, this compound has a unique structure with an isopropyl group attached to the phenyl ring, which influences its insecticidal activity and selectivity .
Similar Compounds
Carbaryl: Another carbamate insecticide used for controlling a wide range of pests.
Aldicarb: Known for its high toxicity and effectiveness against soil-dwelling pests.
Methomyl: A broad-spectrum insecticide with quick action against various pests.
This compound’s unique structure and mode of action make it a valuable tool in integrated pest management programs, offering an alternative to other carbamate insecticides with different resistance profiles and environmental impacts .
Biological Activity
Isoprocarb is a carbamate insecticide widely used in agriculture for pest control. Its biological activity is primarily associated with its ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, resistance development, and relevant case studies.
This compound acts as a reversible inhibitor of AChE, leading to the accumulation of acetylcholine at synapses. This results in continuous stimulation of the nervous system, ultimately causing paralysis and death in susceptible insect species. The chemical structure of this compound allows it to bind effectively to the active site of AChE, disrupting normal neurotransmission.
Resistance Mechanisms
Resistance to this compound has been documented in various pest populations. A notable study on Rhopalosiphum padi, a significant agricultural pest, identified enhanced carboxylesterase enzyme activity as a key factor contributing to resistance against this compound and other insecticides like cyhalothrin. The study demonstrated that resistant strains exhibited significantly higher levels of carboxylesterase activity compared to susceptible strains, indicating metabolic resistance mechanisms at play .
Table 1: Resistance Levels in Rhopalosiphum padi
Strain Type | LC50 (mg/L) | Resistance Factor |
---|---|---|
Susceptible (SS) | 1.032 | 1 |
This compound-resistant (IS-R) | 33.436 | 32.4 |
Cyhalothrin-resistant (CY-R) | 8.858 | 27.8 |
Case Study 1: Metabolic Activation
A study focused on the metabolic activation of this compound revealed that cytochrome P450 enzymes play a significant role in the activation and detoxification processes of the compound. Specifically, CYP3A4 was identified as a critical enzyme mediating the formation of reactive metabolites from this compound, which can contribute to both its efficacy as an insecticide and potential toxicity .
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment highlighted the acute and chronic effects of this compound on non-target organisms and humans. Studies have shown that exposure to this compound can lead to neurotoxic effects similar to those observed with other carbamate pesticides, including symptoms related to AChE inhibition . Long-term exposure studies indicated potential risks associated with environmental contamination and food safety.
Environmental Impact
This compound's environmental persistence and potential for groundwater contamination have raised concerns regarding its use in agricultural practices. Its high water solubility can lead to significant runoff into aquatic systems, affecting non-target species and ecosystems . Regulatory assessments have emphasized the need for careful management practices to mitigate these risks.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting Isoprocarb residues in agricultural samples, and how are they validated?
Methodological Answer: this compound detection commonly employs high-performance liquid chromatography (HPLC) with matrix solid-phase dispersion extraction (e.g., using Florisil as a sorbent) for cucumber samples, achieving recoveries of 87–90% and detection limits of 0.099–0.82 µg/mL . Gas chromatography-tandem mass spectrometry (GC-MS/MS) coupled with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction is also widely used, particularly for coffee samples, enabling quantification of degradation products like 2-isopropylphenol . Enzyme-linked immunosorbent assay (ELISA) with monoclonal antibodies (e.g., cell line 1B5) offers high sensitivity (IC50: 2.09 ng/mL) and specificity (cross-reactivity <0.21%) for rapid screening . Validation requires assessing recovery rates, linearity, and limits of detection (LOD) under controlled conditions (e.g., pH 7.4, 0% methanol) .
Q. How does this compound inhibit acetylcholinesterase (AChE) in target organisms?
Methodological Answer: this compound, a carbamate insecticide, binds reversibly to AChE’s catalytic site, blocking acetylcholine hydrolysis and causing neurotransmitter accumulation. This disrupts neuromuscular signaling, leading to paralysis in insects. Experimental validation involves measuring AChE activity in exposed organisms (e.g., fish models) using spectrophotometric assays with substrates like acetylthiocholine iodide. Dose-response curves and comparative studies with organophosphates can elucidate mechanistic differences .
Q. What sample preparation techniques are optimal for this compound extraction from complex matrices like coffee or vegetables?
Methodological Answer: The QuEChERS method with acetonitrile extraction is preferred for high-fat matrices like coffee, enabling efficient recovery of this compound and its metabolites. For cucumbers, matrix solid-phase dispersion with Florisil minimizes co-extractive interference . Post-extraction cleanup steps (e.g., dispersive SPE with PSA or C18) enhance chromatographic resolution. Method optimization should test solvent ratios (e.g., sample-to-adsorbent ratio) and elution volumes to maximize recovery .
Q. What experimental parameters are critical for assessing this compound’s environmental toxicity?
Methodological Answer: Toxicity studies should quantify median lethal dose (LD50) and median lethal concentration (LC50) using standardized test organisms (e.g., Daphnia magna or zebrafish). The U.S. EPA’s Toxicity Estimation Software Tool (TEST) predicts acute toxicity via quantitative structure-activity relationship (QSAR) models, comparing this compound’s toxicity to metabolites like o-cumenol . Chronic exposure experiments must monitor cholinesterase inhibition kinetics and reproductive endpoints under controlled temperature/pH conditions .
Q. How do environmental factors influence this compound degradation in agricultural settings?
Methodological Answer: Degradation rates depend on pH , temperature , and microbial activity . For example, unsterilized coffee samples show faster this compound degradation (via hydrolysis to 2-isopropylphenol) than sterilized ones, indicating microbial contribution . Controlled lab studies should replicate field conditions (e.g., soil moisture, UV exposure) and use GC-MS/MS to track residue half-lives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound degradation rates reported across studies?
Methodological Answer: Discrepancies often arise from variations in experimental design (e.g., storage conditions, microbial load). To address this, standardize protocols using reference materials (e.g., certified this compound-spiked matrices) and validate methods via inter-laboratory comparisons. Multivariate analysis (e.g., ANOVA) can isolate factors like temperature or pH as principal variables influencing degradation kinetics .
Q. What strategies enhance the sensitivity of immunochromatographic assays for this compound detection?
Methodological Answer: Sensitivity improvements require optimizing antibody-antigen binding kinetics . For example, monoclonal antibody 1B5 achieved a cutoff value of 10 ng/mL in PBS by tuning NaCl concentration (0.8%) and pH (7.4) . Nanomaterial labels (e.g., gold nanoparticles) or signal amplification techniques (e.g., chemiluminescence) can further lower detection limits. Cross-reactivity testing against structurally similar carbamates is critical to ensure specificity .
Q. What integrated approaches are effective for identifying and characterizing this compound metabolites in contaminated crops?
Methodological Answer: Combine high-resolution mass spectrometry (LC-QTOF-MS) with nuclear magnetic resonance (NMR) to elucidate metabolite structures. For example, 2-isopropylphenol formation in coffee was confirmed via GC-MS/MS fragmentation patterns and <sup>1</sup>H-NMR spectral matching . Stable isotope labeling can track metabolic pathways, while enzymatic assays (e.g., carboxylesterase activity) validate biotransformation mechanisms .
Q. How can researchers address cross-reactivity challenges in immunoassays for this compound?
Methodological Answer: Cross-reactivity minimization involves hapten design and antibody screening . In one study, introducing a carboxyl group into the this compound hapten reduced cross-reactivity with other carbamates to <0.21% . Epitope mapping via computational modeling (e.g., molecular docking) guides hapten-protein conjugate optimization. Competitive ELISA formats with heterologous coating antigens further enhance specificity .
Q. What methodologies are recommended for long-term stability studies of this compound in stored agricultural products?
Methodological Answer: Design accelerated stability tests under controlled humidity (e.g., 40–80% RH) and temperature (25–40°C) to simulate long-term storage. Use GC-MS/MS to quantify residue decay over time (e.g., 90-day studies in coffee) and identify degradation products . Kinetic modeling (e.g., first-order decay equations) predicts shelf-life impacts, while QSAR models assess metabolite toxicity .
Properties
IUPAC Name |
(2-propan-2-ylphenyl) N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)9-6-4-5-7-10(9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSJMKIUCUGGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042072 | |
Record name | Isoprocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Isopropylphenyl methylcarbamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.4 mg/mL at 25 °C | |
Record name | 2-Isopropylphenyl methylcarbamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2631-40-5 | |
Record name | Isoprocarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2631-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoprocarb [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002631405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoprocarb | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2-(1-methylethyl)-, 1-(N-methylcarbamate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isoprocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoprocarb | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/714I55QH9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Isopropylphenyl methylcarbamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88 - 93 °C | |
Record name | 2-Isopropylphenyl methylcarbamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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